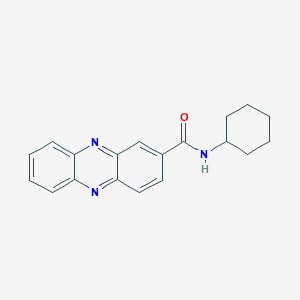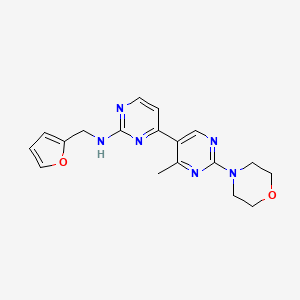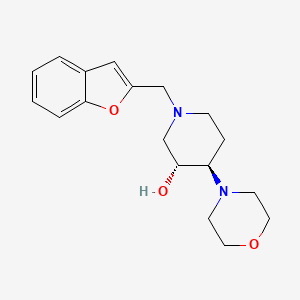![molecular formula C17H17N7 B5121039 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine is a chemical compound that has gained attention for its potential use in scientific research. It is a triazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine involves binding to the active site of the target enzyme. The compound is believed to interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This leads to inhibition of the enzyme activity and downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been studied for its potential anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific signaling pathways and cellular processes. However, one limitation is the potential for off-target effects, as the compound may interact with other enzymes or proteins in addition to its intended target.
Orientations Futures
There are several future directions for research on 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine. One direction is the development of more potent and selective analogs of the compound. Another direction is the investigation of the compound's potential in combination with other drugs or therapies. Additionally, the compound's potential in the treatment of other diseases, such as autoimmune disorders, could be explored. Finally, the mechanism of action of the compound could be further elucidated, with the goal of identifying new targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has been reported in the literature. The method involves the reaction of 2-pyrazinecarboxaldehyde with 1,4-diphenylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases and serine/threonine kinases. These enzymes play important roles in various cellular processes, including cell proliferation and differentiation. Inhibition of these enzymes may have therapeutic potential in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-phenyl-3-(4-pyrazin-2-ylpiperazin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-2-4-14(5-3-1)15-12-20-22-17(21-15)24-10-8-23(9-11-24)16-13-18-6-7-19-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHIQBNXMJOAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)

![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)



